Methyl 6-fluoro-2-methyl-3-nitrobenzoate
Overview
Description
“Methyl 6-fluoro-2-methyl-3-nitrobenzoate” is an organic compound that can be used as an intermediate in organic synthesis and pharmaceutical development . It is mainly used in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of the corresponding benzoic acid with methanol in the presence of a strong acid such as sulfuric acid . The reaction is typically carried out at elevated temperatures .Molecular Structure Analysis
The molecular formula of “Methyl 6-fluoro-2-methyl-3-nitrobenzoate” is C9H8FNO4 . It contains a benzene ring substituted with a methyl group, a nitro group, a fluoro group, and a methoxy carbonyl group .Scientific Research Applications
Synthesis and Antitumor Evaluation
- Novel Derivatives Synthesis : Research has led to the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles, incorporating substituents like amino, dimethylamino, or fluoro on the phenyl ring. These compounds, prepared as hydrochloride salts, demonstrated cytostatic activities against malignant human cell lines, including cervical, breast, colon, laryngeal carcinoma, and normal human fibroblast cell lines, indicating potential antitumor applications (Racané et al., 2006).
Anti-Helicobacter Pylori Activity
- 2-(Substituted Benzylthio)-5-(5-Nitro-2- Furyl)-1, 3, 4-Thiadiazole Derivatives : A series of these derivatives were synthesized and showed significant inhibitory activity against Helicobacter pylori, suggesting their potential in treating infections caused by this bacterium. The compound with the 2-chloro-6-fluorobenzylthio moiety was highlighted for its potency (Mohammadhosseini et al., 2009).
Chemical Synthesis and Reactions
- Solid-Phase Synthesis : Various heterocyclic scaffolds critical in drug discovery, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, were synthesized starting from 4-chloro-2-fluoro-5-nitrobenzoic acid. This demonstrates the compound's role as a versatile building block in the synthesis of nitrogenous heterocycles (Křupková et al., 2013).
Pharmacological Implications
- Binding and Pharmacokinetics : Studies on compounds like 6-nitro-7-sulphamoylbenzo[f]quinoxaline-2,3-dione (NBQX) have provided insights into their binding characteristics to AMPA receptors in the brain, offering a foundation for understanding the pharmacological actions of related compounds (Dev et al., 1996).
Fluorescence and Photophysical Studies
- Fluorescence Quenching Detection : The bifunctional fluorescent quenching detection of 2,4,6-trinitrophenol (TNP) and acetate ions via derivatives of Methyl 6-fluoro-2-methyl-3-nitrobenzoate showcases the compound's potential in environmental and chemical sensing applications (Ni et al., 2016).
Safety And Hazards
While specific safety and hazard information for “Methyl 6-fluoro-2-methyl-3-nitrobenzoate” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing vapors, mist or gas, and using personal protective equipment . It is also recommended to avoid letting the product enter drains .
properties
IUPAC Name |
methyl 6-fluoro-2-methyl-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAHHNFBEGJLEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluoro-2-methyl-3-nitrobenzoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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